2-(Iodomethyl)oxetane

Description

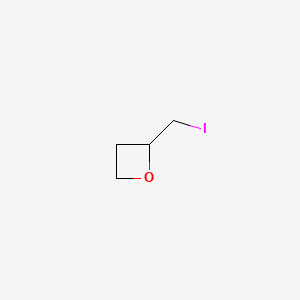

Structure

3D Structure

Properties

IUPAC Name |

2-(iodomethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO/c5-3-4-1-2-6-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPHNTROOBLPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677806 | |

| Record name | 2-(Iodomethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121138-00-9 | |

| Record name | 2-(Iodomethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis and Characterization of 2-(Iodomethyl)oxetane: A Technical Guide for Drug Discovery Professionals

Introduction: The Rising Prominence of the Oxetane Moiety in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valuable scaffold in modern drug discovery.[1] Its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, offers medicinal chemists a powerful tool to address common challenges in lead optimization.[2][3] The strained C-O-C bond angle in the oxetane ring exposes the oxygen's lone pair of electrons, rendering it an excellent hydrogen-bond acceptor and a Lewis base.[4][5] This feature, coupled with its metabolic stability, makes the oxetane motif an attractive bioisosteric replacement for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic clearance.[2][5][6]

This guide provides an in-depth technical overview of the synthesis and characterization of 2-(iodomethyl)oxetane, a key building block that enables the incorporation of the 2-substituted oxetane motif into drug candidates. The iodomethyl group serves as a versatile handle for further functionalization, making this compound particularly valuable for structure-activity relationship (SAR) studies.[7]

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of 2-substituted oxetanes can be challenging due to the inherent ring strain of the four-membered ring.[8][9] However, several effective strategies have been developed. This section will detail a reliable method for the synthesis of this compound from its corresponding alcohol and discuss alternative approaches.

Primary Synthetic Route: Iodination of 2-(Hydroxymethyl)oxetane

A common and effective method for the preparation of this compound is the iodination of 2-(hydroxymethyl)oxetane. This transformation can be achieved using a variety of reagents, with the combination of triphenylphosphine, imidazole, and iodine being a well-documented and high-yielding approach.[10]

Reaction Mechanism:

The reaction proceeds through a mechanism analogous to the Appel reaction. Initially, triphenylphosphine reacts with iodine to form an iodophosphonium iodide species. Imidazole then deprotonates the alcohol of 2-(hydroxymethyl)oxetane, and the resulting alkoxide attacks the iodophosphonium species, forming an oxaphosphonium intermediate. Finally, a nucleophilic attack by the iodide ion on the carbon adjacent to the oxaphosphonium group results in the formation of this compound and triphenylphosphine oxide.

Caption: Iodination of 2-(Hydroxymethyl)oxetane Mechanism.

Experimental Protocol:

The following protocol is adapted from a literature procedure and provides a robust method for the synthesis of this compound.[10]

Materials:

-

2-(Hydroxymethyl)oxetane

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve triphenylphosphine (1.3 equivalents) and imidazole (2.6 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add iodine (1.3 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Stir for 30 minutes at this temperature.

-

In a separate flask, dissolve 2-(hydroxymethyl)oxetane (1.0 equivalent) in anhydrous dichloromethane.

-

Add the solution of 2-(hydroxymethyl)oxetane dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 6:1 v/v) as the eluent to obtain pure this compound.

Data Presentation:

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| 2-(Hydroxymethyl)oxetane | C₄H₈O₂ | 88.11 | 1.0 |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 1.3 |

| Imidazole | C₃H₄N₂ | 68.08 | 2.6 |

| Iodine | I₂ | 253.81 | 1.3 |

| This compound | C₄H₇IO | 198.00 | - |

Alternative Synthetic Strategies

While the direct iodination of the corresponding alcohol is a primary method, other synthetic routes are also viable and may be advantageous depending on the starting material availability and desired scale.

-

Finkelstein Reaction: The Finkelstein reaction provides a classic method for the synthesis of alkyl iodides from other alkyl halides.[11][12][13][14] In this SN2 reaction, an alkyl chloride or bromide is treated with an excess of sodium iodide in a solvent like acetone. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide.[11][12] This approach would involve the initial synthesis of 2-(chloromethyl)oxetane or 2-(bromomethyl)oxetane, which can be prepared from 2-(hydroxymethyl)oxetane using various chlorinating or brominating agents.[15]

Caption: Finkelstein Reaction for this compound Synthesis.

-

Mitsunobu Reaction: The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups, including iodides, with inversion of stereochemistry.[16][17][18][19] This reaction typically involves treating the alcohol with triphenylphosphine, a dialkyl azodicarboxylate (such as DEAD or DIAD), and a suitable nucleophile, in this case, an iodide source like zinc iodide or methyl iodide. While effective, a drawback of the Mitsunobu reaction is the formation of byproducts that can complicate purification.[17]

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a key tool for structural elucidation. The protons on the oxetane ring and the iodomethyl group will exhibit characteristic chemical shifts and coupling patterns. The methylene protons of the oxetane ring typically appear as multiplets in the region of 4.8-4.9 ppm.[20]

-

¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. The carbon atoms of the oxetane ring and the iodomethyl group will have distinct chemical shifts.

Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the presence of characteristic functional groups. The C-O-C stretching vibration of the ether in the oxetane ring will be a prominent feature in the spectrum.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. The molecular ion peak corresponding to the mass of this compound (198.00 g/mol ) should be observed.[21][22]

Physical Properties:

| Property | Value |

| Molecular Formula | C₄H₇IO[21][22] |

| Molecular Weight | 198.00 g/mol [21][22] |

| Appearance | Pale-yellow to yellow-brown liquid |

| Storage Conditions | 2-8°C, inert atmosphere, protected from light[7] |

Stability and Handling Considerations

Oxetanes, despite their ring strain, are generally stable under neutral and basic conditions.[23] However, they are susceptible to ring-opening reactions in the presence of strong acids or Lewis acids.[4][24][25] Therefore, acidic conditions should be avoided during workup and purification. This compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[7]

Conclusion: A Versatile Building Block for Advancing Drug Discovery

This compound is a valuable and versatile building block for medicinal chemists seeking to incorporate the beneficial properties of the oxetane motif into their drug candidates. The synthetic protocol detailed in this guide provides a reliable method for its preparation, and the characterization data serves as a benchmark for quality control. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.[2][6][26]

References

-

Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Retrieved from [Link]

-

(n.d.). Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity. Retrieved from [Link]

-

Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Retrieved from [Link]

-

ACS Publications. (2021). Stereoselective Ring-Opening Reaction of α-Fluorinated Oxetanes: A Practical and Theoretical Investigation. The Journal of Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

-

AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION. Retrieved from [Link]

-

PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

-

NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

SATHEE. (n.d.). Finkelstein Reaction. Retrieved from [Link]

-

ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (R)-2-(Iodomethyl)oxetane. Retrieved from [Link]

-

Finetech Industry Limited. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

-

Chem-Station Int. Ed. (2014). Mitsunobu Reaction. Retrieved from [Link]

-

Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of Oxetanes. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Iodomethyl)oxirane. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxetanes in Drug Discovery Campaigns | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). Chemical Space Exploration of Oxetanes. Retrieved from [Link]

-

PubMed. (2015). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Retrieved from [Link]

-

PubMed Central. (n.d.). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (2001). The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols. Retrieved from [Link]

-

The Dong Group. (n.d.). Oxetane Presentation.pptx. Retrieved from [Link]

-

ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

-

(n.d.). Preparation and polymerization of the two isomeric (chloromethyl)oxetanes. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (R)-2-(Iodomethyl)oxetane [myskinrecipes.com]

- 8. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 12. adichemistry.com [adichemistry.com]

- 13. Finkelstein Reaction [organic-chemistry.org]

- 14. SATHEE: Finkelstein Reaction [satheepunjab.iitk.ac.in]

- 15. Preparation and polymerization of the two isomeric (chloromethyl)oxetanes [authors.library.caltech.edu]

- 16. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 18. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. This compound | 121138-00-9 [chemicalbook.com]

- 22. This compound | CAS: 121138-00-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 23. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 24. tandfonline.com [tandfonline.com]

- 25. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 26. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 2-(Iodomethyl)oxetane

An In-depth Technical Guide to the Physicochemical Properties and Applications of 2-(Iodomethyl)oxetane

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane motif, a four-membered cyclic ether, has garnered significant attention.[1][2][3][4][5][6] this compound (CAS: 121138-00-9) represents a particularly valuable bifunctional building block, combining the unique attributes of the strained oxetane ring with the versatile reactivity of a primary alkyl iodide.

The oxetane ring itself is prized for its ability to act as a polar, metabolically stable bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[1][5][6] Its inclusion can enhance aqueous solubility, improve metabolic stability, and favorably influence the conformation of a molecule, all critical parameters in the design of effective therapeutics.[1][2][3][5][6][7] The addition of the iodomethyl group provides a reactive handle for chemists, enabling straightforward derivatization and the exploration of structure-activity relationships (SAR).[7]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the core , detailed protocols for its synthesis and handling, an exploration of its chemical reactivity, and an overview of its applications in the pharmaceutical sciences.

Caption: Chemical Structure of this compound.

Part 1: Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for its appropriate handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 121138-00-9 | [8][9][10][11][12] |

| Molecular Formula | C₄H₇IO | [8][9][11] |

| Molecular Weight | 198.00 g/mol | [8][9][10][11] |

| Appearance | Colorless to pale yellow liquid | [10][11][13] |

| Boiling Point | 187 °C | [11] |

| Density | 1.942 g/cm³ | [11] |

| Flash Point | 67 °C | [11] |

| Purity | ≥97% (Typical) | [8][10][12][14] |

Discussion of Properties

-

Thermal Profile : With a boiling point of 187 °C, this compound is a relatively low-volatility liquid at standard temperature and pressure, simplifying its handling in a laboratory setting.[11] Its flash point of 67 °C indicates that while not highly flammable, appropriate precautions should be taken to avoid ignition sources.[11]

-

Density : The notable density of 1.942 g/cm³ is a direct consequence of the high atomic mass of the iodine atom within the molecular structure.[11] This is a key consideration for reaction stoichiometry calculations involving volume-based measurements.

-

Stability and Sensitivity : The compound is known to be light-sensitive. This photosensitivity is common for organoiodides, which can undergo homolytic cleavage of the C-I bond upon exposure to UV light to form radical species. Therefore, storage in amber or opaque containers is mandatory to ensure its integrity.

Part 2: Synthesis and Reactivity

Recommended Synthesis Protocol

A reliable and high-yielding synthesis of this compound proceeds from the commercially available 2-(Hydroxymethyl)oxetane via an Appel-type reaction.[9]

Caption: Workflow for the Synthesis of this compound.

Step-by-Step Methodology:

-

Reagent Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.3 eq.) and imidazole (2.6 eq.) in anhydrous dichloromethane.

-

Iodination Reagent Formation : Cool the solution to 0 °C using an ice bath. Add iodine (1.3 eq.) portion-wise, maintaining the temperature. Stir for 30 minutes at 0 °C. The formation of the triphenylphosphine-iodine complex is the key step in activating the system.

-

Substrate Addition : Prepare a separate solution of 2-(hydroxymethyl)oxetane (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the cooled reaction mixture.

-

Reaction : Stir the mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature (25 °C) and stir for 18 hours.[9]

-

Workup : Quench the reaction by pouring the mixture into ice water. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Purification : Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a hexane:ethyl acetate (6:1) eluent to yield pure this compound.[9]

Causality and Expertise : The use of triphenylphosphine and iodine constitutes the classic Appel reaction, a robust method for converting primary and secondary alcohols to the corresponding alkyl iodides. Imidazole acts as a base to neutralize the HI byproduct, preventing potential side reactions, such as the acid-catalyzed ring-opening of the oxetane. The 100% yield reported in the literature suggests a highly efficient and clean conversion.[9]

Chemical Reactivity

The reactivity of this compound is dominated by two key features: the carbon-iodine bond and the strained oxetane ring.

Caption: Key Reactivity Pathways for this compound.

-

Carbon-Iodine Bond Reactivity : The C-I bond is the primary site of reactivity under standard conditions. Iodide is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack (Sₙ2 reaction). This allows for the facile introduction of a wide variety of functional groups (amines, azides, thiols, etc.), making it an ideal scaffold for building molecular libraries. Furthermore, the C-I bond is a versatile handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[7]

-

Oxetane Ring Reactivity : The oxetane ring possesses significant ring strain (~106 kJ/mol).[1] While generally stable to many reaction conditions (including those for Sₙ2 reactions at the side chain), it can undergo ring-opening reactions, typically in the presence of strong Lewis or Brønsted acids.[15][16] This reactivity can be strategically employed to generate 1,3-difunctionalized propane derivatives. The general stability of the ring under neutral and basic conditions is a key feature that allows for selective functionalization at the iodomethyl position.

Part 3: Spectroscopic and Analytical Characterization

Proper characterization is crucial to confirm the identity and purity of this compound. The following table outlines the expected spectroscopic signatures.

| Technique | Expected Features |

| ¹H NMR | Complex multiplets are expected for the oxetane ring protons (~4.5-5.0 ppm for the CH proton, ~2.5-3.0 ppm for the CH₂ protons). The iodomethyl (CH₂I) protons would appear as a doublet further downfield (~3.2-3.5 ppm). |

| ¹³C NMR | The carbon attached to the iodine (CH₂I) is expected to have a signal at a low chemical shift (~5-15 ppm). The oxetane ring carbons would appear in the ether region of the spectrum (~60-80 ppm). |

| IR Spectroscopy | Expect C-H stretching vibrations (~2850-3000 cm⁻¹), a characteristic C-O-C ether stretch (~1100-1200 cm⁻¹), and a C-I stretching vibration in the far-IR region (~500-600 cm⁻¹).[17] |

| Mass Spec. | The molecular ion peak (M⁺) should be observable at m/z = 198. A prominent fragment corresponding to the loss of an iodine atom ([M-I]⁺) at m/z = 71 is expected. |

Part 4: Applications in Drug Discovery and Development

The unique combination of properties makes this compound a "privileged" building block in medicinal chemistry.

-

Improving Physicochemical Properties : The primary application is to leverage the oxetane motif to enhance drug-like properties.[2] Replacing a lipophilic gem-dimethyl group with a polar oxetane can increase aqueous solubility and reduce metabolic liability without a significant steric penalty.[1][6] This is a critical strategy for converting a potent but poorly soluble lead compound into a viable drug candidate.

-

Scaffold for SAR Studies : The reliable reactivity of the iodomethyl group allows for the rapid synthesis of analogues.[7] A library of compounds can be generated by reacting this compound with various nucleophiles (e.g., amines, phenols) to probe the SAR of a target protein.

-

Conformational Constraint : The rigid, four-membered ring can act as a conformational lock, restricting the bond rotations of the side chain.[6] This can pre-organize a molecule into its bioactive conformation, leading to enhanced potency and selectivity.

-

Radiolabeling : The presence of iodine allows for the synthesis of radiolabeled tracers for use in imaging or drug metabolism and pharmacokinetic (DMPK) studies.[7] For example, substitution with ¹²³I or ¹²⁵I can enable SPECT imaging or in vitro binding assays.

Part 5: Handling, Storage, and Safety Protocols

Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [11] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [8][12][14] |

Safe Handling Protocol:

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[18]

-

Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical splash goggles.[18]

-

Dispensing : When transferring the liquid, use a syringe or pipette to minimize exposure. Avoid pouring.

-

Spill Management : In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.

-

Storage : Store the compound in a tightly sealed, opaque or amber glass container in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8 °C.[7][11] The container should be stored under an inert atmosphere (e.g., argon) to prevent degradation.

-

Disposal : Dispose of waste material and empty containers in accordance with local, state, and federal regulations for halogenated organic compounds.[18]

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated molecular tool designed to solve complex challenges in drug discovery. Its physicochemical properties—a balance of stability and controlled reactivity—make it an exceptionally versatile building block. By providing a means to enhance solubility and metabolic stability while simultaneously offering a reactive handle for molecular diversification, this compound empowers medicinal chemists to optimize lead compounds and accelerate the development of new therapeutics. A thorough understanding of its properties, synthesis, and safe handling is paramount for any researcher seeking to leverage its full potential.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 164698, 2-(Iodomethyl)oxirane. [Link]

-

MySkinRecipes. (R)-2-(Iodomethyl)oxetane. [Link]

-

Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

-

PubMed. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

-

ResearchGate. Oxetanes in Drug Discovery Campaigns | Request PDF. [Link]

-

ChemSynthesis. 4-(iodomethyl)-2-oxetanone. [Link]

-

Chinese Journal of Organic Chemistry. Synthesis of Oxetanes. [Link]

-

ResearchGate. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

-

Denmark Group, University of Illinois. An Exploration of Oxetanes: Synthesis and Relevance. [Link]

-

OUCI. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

-

Fisher Scientific. This compound, 97%. [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 2-iodo-2-methylpropane. [Link]

-

Labware E-shop. This compound, 97%. [Link]

-

ResearchGate. The high resolution FTIR-spectrum of oxetane. [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (R)-2-(Iodomethyl)oxetane [myskinrecipes.com]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. This compound | 121138-00-9 [chemicalbook.com]

- 12. This compound, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. This compound 97% | CAS: 121138-00-9 | AChemBlock [achemblock.com]

- 14. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 16. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 17. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. fishersci.com [fishersci.com]

2-(Iodomethyl)oxetane CAS number 121138-00-9

An In-depth Technical Guide to 2-(Iodomethyl)oxetane (CAS: 121138-00-9)

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued motif in modern drug discovery.[1][2] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic profiles of drug candidates.[1][3] this compound is a key reagent that serves as a versatile building block for introducing this valuable functionality. This guide provides an in-depth analysis of its synthesis, properties, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Value of the Oxetane Motif in Medicinal Chemistry

Historically, the incorporation of strained ring systems into drug candidates was approached with caution. However, extensive research has demonstrated that the oxetane moiety is not merely a novelty but a strategic asset. It is frequently employed as a bioisosteric replacement for less favorable groups, such as gem-dimethyl or carbonyl functionalities.[4][5][6][7]

The rationale for this substitution is compelling:

-

Enhanced Solubility and Reduced Lipophilicity: The inherent polarity of the ether linkage within the oxetane ring can significantly improve the aqueous solubility of a parent molecule, a critical factor for bioavailability.[1][5][7][8] This contrasts sharply with the lipophilic nature of the gem-dimethyl group it often replaces.[5]

-

Improved Metabolic Stability: The oxetane ring is generally stable under physiological conditions and resistant to metabolic degradation, particularly when compared to carbonyl groups which are susceptible to enzymatic reduction or ketones that can enable epimerization at α-carbons.[5][6] It can also serve to block metabolically vulnerable positions within a molecule.[4]

-

Conformational Constraint: The rigid, three-dimensional structure of the oxetane ring can lock a molecule into a specific conformation.[5] This can lead to higher binding affinity and selectivity for its biological target.

-

Vectorial Exit Point: The oxygen atom acts as a strong hydrogen bond acceptor, providing a valuable interaction point for receptor binding without the metabolic liabilities of a carbonyl group.[5]

The successful incorporation of the oxetane ring in numerous clinical candidates and approved drugs, most famously in the anticancer agent Paclitaxel (Taxol), underscores its importance in the modern medicinal chemistry toolbox.[3][5] this compound provides a direct and efficient entry point for chemists to leverage these benefits.

Physicochemical and Spectroscopic Profile

This compound is a colorless to pale yellow liquid that requires careful handling and storage due to its reactivity and sensitivity.[9][10]

| Property | Value | Source(s) |

| CAS Number | 121138-00-9 | [9][11] |

| Molecular Formula | C₄H₇IO | [9][11] |

| Molecular Weight | 198.00 g/mol | [9][11] |

| Appearance | Colorless to pale yellow liquid | [9][10] |

| Boiling Point | ~187 °C | [9] |

| Density | ~1.942 g/cm³ | [9] |

| Flash Point | ~67 °C | [9] |

| Purity | Typically ≥97% | [10] |

| Key Sensitivities | Light Sensitive | [9] |

Storage Conditions: For long-term integrity, this compound must be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) and protected from light.[8][9]

Synthesis of this compound

The preparation of this compound is typically achieved from its corresponding alcohol, 2-(hydroxymethyl)oxetane, via two primary and reliable methods. The choice between them often depends on the availability of starting materials and desired scale.

Method A: Appel-Type Iodination

This is a direct and high-yielding conversion of the primary alcohol to the iodide. The causality behind this choice is its efficiency and the mild reaction conditions that preserve the strained oxetane ring.

Caption: Workflow for the Appel-type iodination of 2-(hydroxymethyl)oxetane.

Experimental Protocol: Synthesis via Appel-Type Iodination [12]

-

Inert Atmosphere: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add dichloromethane (DCM, 70 ml).

-

Reagent Addition: Add triphenylphosphine (10.36 g, 39.5 mmol) and imidazole (5.4 g, 79.3 mmol).

-

Cooling: Cool the resulting solution to 0°C using an ice bath.

-

Iodine Addition: Slowly add iodine (10.36 g, 39.5 mmol) portion-wise, maintaining the temperature at 0°C. Stir for 30 minutes. The formation of the phosphonium iodide intermediate is critical for activating the alcohol.

-

Substrate Addition: In a separate flask, dissolve 2-(hydroxymethyl)oxetane (2.70 g, 30.68 mmol) in DCM (30 ml). Add this solution dropwise to the reaction mixture at 0°C.

-

Reaction Progression: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature (25°C) and stir for 18 hours.

-

Workup: Quench the reaction by pouring it into ice water. Separate the organic layer. Extract the aqueous layer twice with DCM (150 ml).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., hexane:ethyl acetate = 6:1) to yield pure this compound.[12]

Method B: Finkelstein Halide Exchange

An alternative strategy involves a classic S_N2 halide exchange, known as the Finkelstein reaction.[13][14] This method is advantageous if the corresponding 2-(chloromethyl)- or 2-(bromomethyl)oxetane is more readily available or economical. The reaction's success hinges on Le Châtelier's principle.

Caption: The Finkelstein reaction for synthesizing this compound.

The key to this reaction is the choice of solvent. Sodium iodide (NaI) is soluble in acetone, whereas the resulting sodium chloride (NaCl) or sodium bromide (NaBr) byproducts are not.[13][14] Their precipitation effectively removes them from the reaction equilibrium, driving the formation of the desired alkyl iodide product.[14]

Reactivity and Application in Synthesis

The primary utility of this compound is as a potent electrophile for S_N2 reactions. The C-I bond is relatively weak, and iodide is an excellent leaving group, making the methylene carbon highly susceptible to nucleophilic attack. This provides a robust and reliable method for appending the 2-methyloxetane group onto a wide range of molecular scaffolds.

General Application Workflow: Nucleophilic Alkylation

This workflow is central to its use in drug discovery, allowing for the late-stage introduction of the oxetane moiety to modify lead compounds.

Caption: General workflow for appending the oxetane motif via S_N2 alkylation.

Experimental Protocol: General Alkylation of a Phenol

-

Preparation: To a solution of the starting phenol (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., cesium carbonate, Cs₂CO₃, 1.5 eq). The choice of a strong, non-nucleophilic base is crucial to deprotonate the nucleophile without competing in the reaction.

-

Reagent Addition: Add this compound (1.1 eq) to the mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The final product is purified using standard techniques such as column chromatography or recrystallization.

Causality and Considerations:

-

Stability: While generally stable, the oxetane ring can be susceptible to ring-opening under strongly acidic conditions or at high temperatures.[1] Therefore, harsh acidic workups or high-temperature distillations should be avoided. The stability of the oxetane ring is often dictated by its substitution pattern, with 3,3-disubstituted examples being the most robust.[1]

-

Chirality: If the final application requires a specific enantiomer, the chiral version, (R)-2-(Iodomethyl)oxetane (CAS 2306249-69-2), can be used as a chiral building block.[8]

Safety and Handling

This compound is a reactive chemical and must be handled with appropriate safety precautions.

| Hazard Type | GHS Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [9] |

| Signal Word | Warning | [9] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [10][15] |

| Precautionary Statements | P261: Avoid breathing vapours.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [16] |

Handling Recommendations:

-

Always handle this compound in a well-ventilated fume hood.[17]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[17]

-

Keep away from heat, sparks, and open flames.[17]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for modern drug discovery. It provides a reliable and efficient means of incorporating the highly desirable oxetane motif into complex molecules. By leveraging its reactivity, medicinal chemists can strategically enhance the solubility, metabolic stability, and conformational properties of drug candidates, thereby overcoming common obstacles in the path to clinical success. A thorough understanding of its synthesis, handling, and reactivity, as detailed in this guide, is essential for its effective and safe implementation in the laboratory.

References

-

Burkhard, J. A., et al. (2017). Oxetanes in Drug Discovery Campaigns. CHIMIA International Journal for Chemistry, 71(5), 264-272. Available at: [Link]

-

Wojtyk, S., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, 8(1), 125-135. Available at: [Link]

-

Taylor, R. D., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. Available at: [Link]

-

News-Medical.Net. (2025). Breakthrough method opens door to fluorinated oxetane drug molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164698, 2-(Iodomethyl)oxirane. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (R)-2-(Iodomethyl)oxetane. Retrieved from [Link]

-

Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

-

AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

-

Chinese Journal of Organic Chemistry. (2017). Synthesis of Oxetanes. Retrieved from [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Available at: [Link]

-

Tantak, M. P., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115582. Available at: [Link]

-

Beilstein Journals. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 101-145. Available at: [Link]

-

Carreira, E. M., et al. (2013). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 56(17), 6985-7000. Available at: [Link]

-

González-Lafont, À., et al. (2010). Alkylating potential of oxetanes. Chemical Research in Toxicology, 23(8), 1361-1368. Available at: [Link]

-

Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 14(10), 1385-1396. Available at: [Link]

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. (R)-2-(Iodomethyl)oxetane [myskinrecipes.com]

- 9. This compound | 121138-00-9 [chemicalbook.com]

- 10. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 14. adichemistry.com [adichemistry.com]

- 15. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 16. This compound, 97% | Fisher Scientific [fishersci.ca]

- 17. static.cymitquimica.com [static.cymitquimica.com]

The Dichotomous Reactivity of 2-(Iodomethyl)oxetane: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged structural motif in modern drug discovery. Its unique combination of properties, including its ability to improve the physicochemical profile of drug candidates, has led to its incorporation into numerous development programs.[1] 2-(Iodomethyl)oxetane stands out as a particularly valuable building block, offering two distinct sites of reactivity: the highly labile carbon-iodine bond and the strained oxetane ring. This in-depth technical guide provides a comprehensive analysis of the reactivity of this compound, offering insights into the factors that govern the competition between nucleophilic substitution at the exocyclic iodomethyl group and the ring-opening of the oxetane moiety. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile building block.

Introduction: The Oxetane Moiety in Drug Discovery

The incorporation of an oxetane ring into a molecule can profoundly and favorably alter its pharmacological properties.[2] Oxetanes are often used as polar, metabolically stable isosteres for gem-dimethyl and carbonyl groups.[3][4] Their introduction can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1] The inherent ring strain of approximately 25.5 kcal/mol makes the oxetane susceptible to ring-opening reactions, a characteristic that can be exploited in synthetic strategies.[5] However, the oxetane ring is generally more stable than the analogous epoxide, allowing for selective functionalization under a range of conditions.[1][6]

This compound is a bifunctional electrophile, presenting a fascinating case of competitive reactivity. The primary alkyl iodide is an excellent leaving group, predisposing the molecule to SN2 reactions. Simultaneously, the strained four-membered ring can be activated towards nucleophilic attack, leading to ring-opening products. Understanding and controlling this reactivity dichotomy is paramount for the successful application of this building block in complex molecule synthesis.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the iodination of 2-(Hydroxymethyl)oxetane. This transformation can be readily achieved using standard iodinating reagents.

Experimental Protocol: Synthesis of this compound[7]

Materials:

-

2-(Hydroxymethyl)oxetane

-

Triphenylphosphine

-

Imidazole

-

Iodine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of triphenylphosphine (1.3 equivalents) and imidazole (2.6 equivalents) in dichloromethane at 0 °C, add iodine (1.3 equivalents) portion-wise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of 2-(hydroxymethyl)oxetane (1.0 equivalent) in dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Pour the reaction mixture into ice water and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 150 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 6:1) to afford pure this compound.

The Dueling Electrophiles: Nucleophilic Substitution vs. Ring-Opening

The reaction of this compound with a nucleophile can proceed via two primary pathways, as illustrated below. The preferred pathway is highly dependent on the nature of the nucleophile, the reaction conditions (solvent, temperature), and the presence or absence of a catalyst.

Caption: Competing reaction pathways for this compound.

Pathway A: Nucleophilic Substitution at the Iodomethyl Group

The primary carbon bearing the iodine atom is a soft electrophilic center, making it susceptible to attack by soft nucleophiles in a classic SN2 fashion. This pathway is generally favored under neutral or basic conditions, where the oxetane ring remains unactivated.

Key Factors Favoring Substitution:

-

"Soft" Nucleophiles: Nucleophiles with a lower charge density and higher polarizability, such as amines, phenols, thiols, and azide ions, preferentially attack the less sterically hindered and more electrophilic primary carbon of the iodomethyl group.

-

Basic or Neutral Conditions: The absence of acidic promoters ensures that the oxetane oxygen is not protonated, thus minimizing the activation of the ring towards nucleophilic attack.

-

Aprotic Solvents: Polar aprotic solvents like DMF, DMSO, and acetone can stabilize the transition state of the SN2 reaction.

Quantitative Data for Nucleophilic Substitution Reactions:

| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |

| Phenol | K₂CO₃, Acetone, rt | 2-((Aryloxy)methyl)oxetane | 80 | |

| Imidazole | NaI, K₂CO₃, DMF, 80 °C | 2-((Imidazol-1-yl)methyl)oxetane | 62 | |

| Sodium Azide | DMF, 60 °C | 2-(Azidomethyl)oxetane | 92 | [7] |

Pathway B: Ring-Opening of the Oxetane

The oxetane ring, while more stable than an epoxide, can be opened by strong, "hard" nucleophiles or under conditions that activate the ring.

Key Factors Favoring Ring-Opening:

-

"Hard" Nucleophiles: Strong, highly localized nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithiums) are more likely to attack one of the electrophilic carbons of the oxetane ring, leading to its cleavage.[1]

-

Lewis and Brønsted Acid Catalysis: The coordination of a Lewis acid or protonation of the oxetane oxygen by a Brønsted acid significantly increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.[8] The regioselectivity of ring-opening under acidic conditions is influenced by both steric and electronic factors, with attack often occurring at the more substituted carbon if it can stabilize a partial positive charge.[9]

-

High Temperatures: Elevated temperatures can provide the necessary activation energy to overcome the barrier to ring-opening.

Quantitative Data for Ring-Opening Reactions:

| Reagent | Conditions | Product | Yield (%) | Reference |

| Phenylmagnesium Bromide | Benzene, reflux, 4h | 1-Iodo-4-phenyl-2-butanol | Good | [1] |

| Al(C₆F₅)₃ (1 mol%) | Toluene, 40 °C | Isomerized homoallylic alcohol | High | [4] |

Mechanistic Considerations and Causality

The preference for either substitution or ring-opening can be rationalized by considering the principles of Hard and Soft Acid and Base (HSAB) theory and the stability of the respective transition states.

Caption: Simplified mechanistic overview of substitution and ring-opening pathways.

The exocyclic primary carbon in this compound is a "soft" electrophilic center due to the polarizability of the C-I bond. Consequently, "soft" nucleophiles with diffuse orbitals, such as amines and thiols, will preferentially interact with this center, leading to a lower energy transition state for SN2 displacement.

Conversely, the carbons of the oxetane ring are "harder" electrophilic centers. "Hard" nucleophiles, characterized by high charge density (e.g., Grignard reagents), or conditions that enhance the positive charge on the ring carbons (acid catalysis), will favor attack on the ring. The regioselectivity of this attack is dictated by a balance of steric hindrance and the ability of substituents to stabilize any developing positive charge in the transition state.[9]

Applications in Synthesis

The dual reactivity of this compound makes it a versatile tool for the synthesis of complex molecules, particularly in the field of medicinal chemistry.

Synthesis of Oxetane-Containing Scaffolds via Nucleophilic Substitution

The predominant reactivity of the iodomethyl group with a wide range of nucleophiles allows for the straightforward introduction of the oxetane moiety into various molecular scaffolds. This is a common strategy for improving the drug-like properties of a lead compound.

Tandem Reactions and Cascade Sequences

The reactivity of the oxetane ring can be unmasked under specific conditions, enabling the design of tandem or cascade reactions. For instance, an initial nucleophilic substitution at the iodomethyl group could be followed by an acid-catalyzed intramolecular ring-opening, leading to the formation of more complex heterocyclic systems.

Conclusion

This compound is a valuable and versatile building block whose reactivity is governed by a delicate interplay of factors. By carefully selecting the nucleophile, solvent, temperature, and catalyst, chemists can selectively engage either the exocyclic iodomethyl group in nucleophilic substitution or the strained oxetane ring in ring-opening reactions. A thorough understanding of these competing pathways is essential for harnessing the full synthetic potential of this important intermediate in the pursuit of novel therapeutics and functional materials.

References

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

-

Ma, E., & Xu, J. (2017). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry, 37(1), 35-47. [Link]

-

Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

-

Patel, H., Patel, V., & Patel, N. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. International Journal of Pharmaceutical Sciences and Research, 6(9), 3845-3851. [Link]

-

Gabko, P., Kalník, M., & Bella, M. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-158. [Link]

-

Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(15), 10243–10263. [Link]

-

Nishikubo, T. (2006). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech. [Link]

-

Bull, J. A., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters, 24(12), 2356-2361. [Link]

-

Silvi, M., & Melchiorre, P. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 15688–15694. [Link]

-

Zhang, Y., et al. (2021). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances, 11(43), 26756-26765. [Link]

-

Wang, C., & Li, C. (2021). Synthesis of Oxetanes. Progress in Chemistry, 33(8), 1335-1350. [Link]

-

Gabko, P., Kalník, M., & Bella, M. (2025). Selected bioactive oxetane compounds. Beilstein Journal of Organic Chemistry. [Link]

-

Morgan, K. F., & Bull, J. A. (2016). Recent Advances in the Synthesis of 2-Substituted Oxetanes. European Journal of Organic Chemistry, 2016(21), 3497-3508. [Link]

-

Synthesis of oxetanes. (n.d.). Organic Chemistry Portal. [Link]

-

Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1397-1427. [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

Hu, Y., et al. (2019). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization. Angewandte Chemie International Edition, 58(38), 13354-13358. [Link]

-

Organometallic Reagents. (2019, June 5). Chemistry LibreTexts. [Link]

-

Leah4sci. (2023, February 14). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium [Video]. YouTube. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Second-generation, highly abbreviated route for elaboration of the oxetane D-ring in a fully functionalized taxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]

An In-Depth Technical Guide to the Stability and Storage of 2-(Iodomethyl)oxetane

Introduction

In the landscape of modern medicinal chemistry, the four-membered oxetane ring has emerged as a privileged structural motif. Its incorporation into drug candidates can significantly enhance key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal amines.[1][2][3][4][5] 2-(Iodomethyl)oxetane is a versatile building block that provides a direct route for introducing this valuable scaffold. However, the inherent reactivity conferred by both the strained oxetane ring and the labile iodomethyl group presents unique challenges regarding its stability and handling.

This technical guide offers a comprehensive analysis of the stability profile of this compound. Moving beyond simple procedural lists, we will explore the underlying chemical principles that dictate its degradation pathways. Our objective is to provide researchers, scientists, and drug development professionals with the expert insights and field-proven protocols necessary to ensure the integrity and reactivity of this crucial reagent from procurement to application.

Core Physicochemical and Structural Properties

A thorough understanding of a reagent's stability begins with its fundamental properties. This compound is a pale-yellow to yellow-brown liquid under ambient conditions. Its key structural features—a strained ether and a primary alkyl iodide—are the primary determinants of its chemical behavior.

| Property | Value | Source(s) |

| CAS Number | 121138-00-9 | [6][7][8] |

| Molecular Formula | C₄H₇IO | [6][7][8][9] |

| Molecular Weight | ~198.00 g/mol | [6][7][8][9] |

| Appearance | Pale-yellow to Yellow-brown Liquid | [8][10] |

| Typical Purity | ≥97% | [6][10] |

| Boiling Point | 187 °C | [8] |

| Density | ~1.942 g/cm³ | [8] |

| Flash Point | 67 °C | [8] |

The oxetane ring possesses a significant ring strain energy of approximately 25.5 kcal/mol (107 kJ/mol), positioning its reactivity between the highly strained epoxides (~27.3 kcal/mol) and the far more stable tetrahydrofurans (THFs) (~5.6 kcal/mol).[2][3][11] This strain makes the ring susceptible to nucleophilic attack, particularly under acidic conditions.[11][12] Concurrently, the carbon-iodine (C-I) bond in the side chain is relatively weak and prone to both nucleophilic substitution and photolytic cleavage.

Caption: Potential degradation pathways for this compound.

Validated Storage and Handling Protocols

Based on the compound's inherent instabilities, a multi-faceted approach to storage is required to preserve its integrity. The following conditions are derived from supplier recommendations and an expert understanding of the underlying chemical principles. [8][9][13]

| Parameter | Recommendation | Rationale / Causality |

|---|---|---|

| Temperature | 2–8 °C | Slows the rate of all potential degradation reactions, including hydrolysis and ring-opening. Minimizes volatilization of any low-boiling impurities. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture to prevent hydrolysis (Pathway B). Prevents potential oxidative side-reactions. |

| Light Exposure | Protect from Light (Amber Vial) | Prevents photolytic cleavage of the C-I bond (Pathway C), which is a primary route of decomposition. |

| Container | Tightly Sealed, Dry | Prevents ingress of atmospheric moisture and other contaminants. A secure seal is crucial, especially under refrigeration, to avoid condensation. |

Handling Best Practices:

-

Inert Atmosphere: When aliquoting or handling the material, do so under a blanket of inert gas (argon or nitrogen) to minimize exposure to air and moisture.

-

Dry Equipment: Use oven-dried glassware and moisture-free solvents to prevent the introduction of water, which can initiate hydrolysis.

-

Personal Protective Equipment (PPE): this compound is classified as harmful and an irritant. [14]Always handle it in a chemical fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [13][14]

Experimental Workflow: Forced Degradation Study

To empirically validate the stability profile and identify potential degradants, a forced degradation study is the authoritative method. This protocol provides a self-validating system to assess stability under stressed conditions, which is a cornerstone of drug development.

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of this compound in a suitable, dry solvent such as acetonitrile.

-

Application of Stress:

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl. Incubate at a controlled temperature (e.g., 60 °C). [11] * Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 N NaOH (final concentration 0.5 mg/mL in 0.1 N NaOH). Incubate at 60 °C. [11] * Oxidative Stress: Treat the stock solution with an appropriate volume of 3% hydrogen peroxide and keep it at room temperature.

-

Thermal Stress: Store the neat compound or solid formulation in a controlled temperature oven (e.g., 80 °C).

-

Photostability: Expose the stock solution to light conditions as specified by ICH Q1B guidelines. Maintain a dark control sample.

-

-

Sampling and Quenching: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 8, 24 hours). For acid/base samples, immediately neutralize the aliquot with an equivalent amount of base/acid to halt the degradation reaction.

-

Analysis: Analyze all samples, including a time-zero unstressed sample, using a validated, stability-indicating HPLC method with UV and/or Mass Spectrometric detection. This allows for the quantification of the parent compound and the detection and potential identification of any degradation products.

Conclusion

This compound is a powerful synthetic tool whose utility is directly tied to its purity. Its stability is challenged by a combination of ring strain, a reactive C-I bond, and sensitivity to light. A comprehensive understanding of these liabilities is not a barrier to its use but rather a prerequisite for its successful application. By adhering to the storage and handling protocols outlined in this guide—specifically, maintaining cold, dark, dry, and inert conditions—researchers can effectively mitigate degradation, ensuring the compound's integrity and preserving the reliability and reproducibility of their scientific outcomes.

References

-

(R)-2-(Iodomethyl)oxetane . MySkinRecipes. [Link]

-

Oxetane | C3H6O | CID 10423 . PubChem, National Institutes of Health. [Link]

-

2-(Iodomethyl)oxirane | C3H5IO | CID 164698 . PubChem, National Institutes of Health. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry . ACS Publications (Chemical Reviews). [Link]

-

Unexpected Isomerization of Oxetane-Carboxylic Acids . ACS Publications (Organic Letters). [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products . Beilstein Journals. [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products . PMC, National Institutes of Health. [Link]

-

Oxetane Presentation . The Dong Group. [Link]

-

Stability of selected compounds indicating the % of compound remaining... . ResearchGate. [Link]

-

Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof . Elektronische Hochschulschriften der LMU München. [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks . ResearchGate. [Link]

-

This compound | CAS: 121138-00-9 . Finetech Industry Limited. [Link]

-

Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments . PubMed. [Link]

-

This compound, 97% . Labware E-shop. [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks . ChemRxiv. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry . PMC, PubMed Central. [Link]

-

Oxetanes in Drug Discovery: Structural and Synthetic Insights . ResearchGate. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry . PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. This compound - CAS:121138-00-9 - Sunway Pharm Ltd [3wpharm.com]

- 8. This compound | 121138-00-9 [chemicalbook.com]

- 9. (R)-2-(Iodomethyl)oxetane [myskinrecipes.com]

- 10. H66525.MD [thermofisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

potential hazards and safety precautions for 2-(Iodomethyl)oxetane

An In-depth Technical Guide to the Safe Handling of 2-(Iodomethyl)oxetane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable building block in modern medicinal chemistry, prized for its unique combination of a strained oxetane ring and a reactive iodomethyl group. The oxetane moiety can enhance physicochemical properties such as solubility and metabolic stability in drug candidates, while the primary iodide serves as a versatile handle for nucleophilic substitution and cross-coupling reactions. However, these same structural features contribute to a significant hazard profile that demands rigorous safety protocols. This guide provides a comprehensive analysis of the potential hazards associated with this compound, grounded in its chemical reactivity, and outlines detailed procedures for its safe handling, storage, and disposal.

Understanding the Hazard Profile: A Mechanistic Perspective

The hazards of this compound are not arbitrary; they are a direct consequence of its molecular structure, which features two key reactive centers: the strained 1,3-ether ring and the carbon-iodine bond.

-

The Oxetane Ring: This four-membered ring possesses significant ring strain (approximately 25.5 kcal/mol), making it susceptible to ring-opening reactions.[1][2] Unlike the more stable five-membered tetrahydrofuran (THF) ring, the C-O-C bond angle in oxetane is highly compressed, exposing the oxygen's lone pairs and making it a potent Lewis base and hydrogen bond acceptor.[1][3] This reactivity is readily exploited by both protic and Lewis acids, which can catalyze nucleophilic attack and cleavage of the ring.[4][5]

-

The Alkyl Iodide: The carbon-iodine (C-I) bond is the longest and weakest of the carbon-halogen bonds.[6][7] This makes the iodide ion an excellent leaving group, rendering the adjacent carbon highly electrophilic and prone to nucleophilic substitution (SN2) reactions.[8] Alkyl iodides are generally the most reactive of the alkyl halides.[7] Furthermore, they can be sensitive to light, which can catalyze homolytic cleavage of the C-I bond to form radical species and elemental iodine (I₂), often observed as a pink or brownish discoloration of the material.[9]

The combination of these two functionalities in one molecule creates a potent bifunctional reagent that must be handled with care. It should be regarded as a strong alkylating agent with irritant and toxic properties.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) and chemical vendor information, this compound is classified with the following GHS Hazard Statements.[10][11]

| Hazard Code | Class | Statement |

| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |

| H332 | Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled. |

| H315 | Skin Corrosion/Irritation (Category 2) | Causes skin irritation. |

| H319 | Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. |

| H335 | Specific Target Organ Toxicity, Single Exposure | May cause respiratory irritation. |

The toxicological properties of this compound have not been fully investigated. The GHS classifications are based on available data and structural analogy. All handling should proceed with the assumption that the compound may have additional, uncharacterized hazards.

Core Safety Protocols and Procedures

Adherence to a multi-layered safety approach is critical. The "Hierarchy of Controls" provides a framework for implementing the most effective safety measures.

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of vapors, which are harmful and may cause respiratory irritation.[11]

-

Ventilation: Ensure the fume hood has adequate airflow (typically 80-120 ft/min face velocity) and is not cluttered, which can disrupt airflow patterns.

Personal Protective Equipment (PPE): Essential for Direct Contact

-

Eye Protection: Chemical safety goggles that provide a seal around the eyes are mandatory. Standard safety glasses are insufficient. A face shield should be worn over goggles during procedures with a higher risk of splashing.

-

Hand Protection: Use chemical-resistant gloves. Nitrile or neoprene gloves are recommended. Given that no specific breakthrough time data is available, it is prudent to double-glove and change gloves immediately upon any suspected contamination.

-

Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure shoes fully cover the feet.

Safe Handling and Storage

-

Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials. The compound is listed as light-sensitive; therefore, it should be stored in an amber or opaque vial.[12] Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to preserve purity and prevent degradation.[13]

-

Chemical Incompatibilities: Due to its reactivity, avoid contact with:

-

Strong Acids and Lewis Acids: Can catalyze rapid, potentially exothermic ring-opening polymerization.[4]

-

Strong Oxidizing Agents: Can react violently.

-

Strong Bases and Nucleophiles: Will readily undergo substitution reactions at the iodomethyl group and may initiate ring-opening under certain conditions.

-

Metals: Certain metals can catalyze decomposition.

-

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a generalized workflow for using this compound in a nucleophilic substitution reaction.

Caption: A generalized workflow for handling this compound.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Exposure Response

Sources

- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. testbook.com [testbook.com]

- 7. Alkyl iodide | chemical compound | Britannica [britannica.com]

- 8. byjus.com [byjus.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Solubility of 2-(Iodomethyl)oxetane in Common Organic Solvents

Introduction

In the landscape of modern medicinal chemistry and drug development, the oxetane moiety has emerged as a valuable structural motif. Its incorporation into molecular frameworks can significantly enhance key physicochemical properties such as metabolic stability and aqueous solubility.[1][2][3] Among the various functionalized oxetanes, 2-(Iodomethyl)oxetane stands out as a versatile synthetic building block. The presence of a reactive iodomethyl group allows for a wide range of subsequent chemical transformations, making it a crucial intermediate in the synthesis of complex pharmaceutical agents.[1]

This guide provides a comprehensive technical overview of the solubility of this compound in a variety of common organic solvents. Understanding the solubility characteristics of this key intermediate is paramount for researchers and drug development professionals. It informs critical decisions in reaction setup, purification processes, formulation, and ultimately, the efficient progression of a drug discovery pipeline. This document will delve into the theoretical underpinnings of its solubility, provide a qualitative and predictive assessment across a spectrum of solvents, and outline a detailed experimental protocol for precise quantitative determination.

Molecular Structure and Physicochemical Properties

This compound possesses a unique combination of structural features that dictate its solubility profile. The molecule consists of a four-membered oxetane ring with an iodomethyl substituent at the 2-position.

| Property | Value | Source |

| Molecular Formula | C₄H₇IO | [4][5] |

| Molecular Weight | 198.00 g/mol | [4][5] |

| Appearance | Pale-yellow to yellow-brown liquid | |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [1] |

The key to understanding its solubility lies in analyzing its polarity and the intermolecular forces it can engage in. The oxetane ring, with its ether oxygen, introduces polarity and the capacity for hydrogen bond acceptance. The carbon-iodine bond is also polarized, contributing to the overall dipole moment of the molecule. However, the molecule also contains nonpolar hydrocarbon portions. This amphiphilic nature suggests a nuanced solubility behavior across different solvent classes.

Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the nature and strength of intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be comparable to the energy required to overcome the existing solute-solute and solvent-solvent interactions.[6][7]

In the context of this compound, the following intermolecular forces are at play:

-

Dipole-Dipole Interactions: The polar nature of the oxetane ether linkage and the carbon-iodine bond allows for dipole-dipole interactions with polar solvent molecules.

-